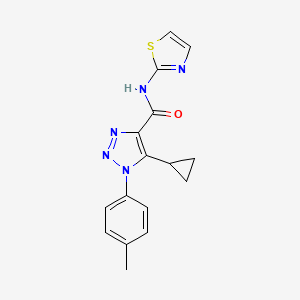![molecular formula C23H28N4O2 B4671546 2-methyl-N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]benzamide](/img/structure/B4671546.png)
2-methyl-N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]benzamide
Descripción general
Descripción
2-methyl-N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]benzamide, also known as MBZ, is a benzimidazole derivative that has been extensively studied for its potential use in treating various diseases. This compound has been shown to have a wide range of biological activities, including antitumor, antiviral, and antiparasitic properties. In
Mecanismo De Acción
The exact mechanism of action of 2-methyl-N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]benzamide is not fully understood. However, it has been proposed that this compound exerts its biological activities by inhibiting microtubule polymerization, which is essential for cell division and intracellular transport. This compound has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells. This compound has also been shown to inhibit the replication of several viruses by interfering with their ability to enter host cells. In addition, this compound has been shown to inhibit the growth of several parasites by disrupting their microtubule network.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methyl-N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]benzamide in lab experiments is its wide range of biological activities, which makes it a versatile compound for studying various diseases. Another advantage is its relatively low toxicity, which allows for higher doses to be used in experiments. However, one limitation of using this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-methyl-N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]benzamide. One direction is to further explore its antitumor activity and potential use in cancer therapy. Another direction is to investigate its potential use in treating viral infections, particularly HIV and hepatitis C virus. Additionally, there is potential for this compound to be used in combination with other compounds to enhance its biological activity and reduce toxicity. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in treating various diseases.
Aplicaciones Científicas De Investigación
2-methyl-N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]benzamide has been extensively studied for its potential use in treating various diseases. It has been shown to have antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to have antiviral activity against several viruses, including HIV, influenza, and hepatitis C virus. In addition, this compound has been shown to have antiparasitic activity against several parasites, including Trypanosoma cruzi and Leishmania donovani.
Propiedades
IUPAC Name |
2-methyl-N-[2-(morpholin-4-ylmethyl)-1-propylbenzimidazol-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2/c1-3-10-27-21-9-8-18(24-23(28)19-7-5-4-6-17(19)2)15-20(21)25-22(27)16-26-11-13-29-14-12-26/h4-9,15H,3,10-14,16H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRKZASSKYNQHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3C)N=C1CN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B4671469.png)



![N~1~-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B4671495.png)
![2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B4671516.png)
![N-(4-butylphenyl)-N'-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]thiourea](/img/structure/B4671521.png)

![6,7-dimethoxy-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4671525.png)
![3,4-dichloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4671536.png)

![methyl 4-({[(4-methyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4671553.png)
![6-[5-(2-chlorophenyl)-2-methyl-3-furyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4671558.png)
![N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4671562.png)
